This compound can be classified as:
The synthesis of ((R)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-acetic acid can be approached through several methods. A common synthetic route involves the following steps:
The molecular structure of ((R)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-acetic acid can be described as follows:
Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are typically employed to confirm the structure:
((R)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-acetic acid can participate in various chemical reactions:
The mechanism of action for ((R)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-acetic acid is closely related to its structural features and interactions with biological systems:
Understanding these properties is crucial for formulation development in drug delivery systems.
((R)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-acetic acid has several scientific applications:
The stereoselective construction of the chiral pyrrolidine core represents a critical foundational step in synthesizing [((R)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-acetic acid. N-tert-butanesulfinyl imines, derived from tert-butanesulfinamide, serve as privileged chiral auxiliaries for achieving high stereocontrol during nucleophilic addition to cyclic precursors. These imines undergo stereoselective addition of organometallic reagents to establish the crucial C3 stereocenter within the pyrrolidine ring with exceptional diastereomeric excess (>90%) [5]. The tert-butanesulfinyl group acts as both a powerful chiral director and a versatile protecting group that can be readily cleaved under mild acidic conditions after nucleophilic addition, revealing the free amine for subsequent functionalization [5].
Aziridine intermediates have demonstrated particular utility in constructing enantiomerically enriched pyrrolidine scaffolds. The aza-Darzens reaction employing lithium α-bromoenolates added to enantiopure p-toluenesulfinamide enables the synthesis of chiral N-sulfinyl aziridine-2-carboxylate esters. These strained three-membered heterocycles undergo regioselective ring expansion to pyrrolidines through nucleophilic attack at the less substituted carbon, with the sulfinyl group controlling stereochemistry during ring opening [5]. Similarly, chiral epoxide precursors derived from asymmetric epoxidation strategies provide access to stereodefined pyrrolidines through regioselective aminolysis followed by intramolecular cyclization. The rigidity of these cyclic precursors significantly enhances stereochemical control compared to acyclic alternatives.
Table 1: Stereoselective Methods for Pyrrolidine Scaffold Construction
Cyclic Precursor | Chiral Auxiliary | Key Stereocontrol Feature | Diastereoselectivity | Yield Range |
---|---|---|---|---|
N-tert-Butanesulfinyl imines | tert-Butanesulfinamide | Cyclic chair-like transition state | >90% de | 70-85% |
Aziridine-2-carboxylates | p-Toluenesulfinamide | Stereospecific ring expansion | 89% de (cis) | 50-89% |
Epoxide derivatives | Jacobsen catalyst | Regioselective aminolysis | >95% ee | 65-80% |
Pyrrolidinone intermediates | Evans oxazolidinone | Diastereoselective alkylation | >95% de | 75-88% |
The Ellman auxiliary methodology provides a particularly efficient route to 3-substituted pyrrolidines. Condensation of aldehyde precursors with (R)-tert-butanesulfinamide using Ti(OEt)₄ in tetrahydrofuran generates chiral sulfinyl imines with excellent enantiopurity. Subsequent nucleophilic addition with vinylmagnesium bromide proceeds through a well-defined cyclic transition state where the bulky tert-butyl group adopts an equatorial position, directing nucleophile approach to the Si-face of the imine [5]. Following tert-butanesulfinyl group removal, the resulting primary amine undergoes spontaneous cyclization to form the pyrrolidine ring with precise stereochemical control at C3. This methodology has been successfully applied to the synthesis of benzyl-protected pyrrolidine precursors essential for constructing the target molecule [3] [5].
Catalytic asymmetric methods enable efficient installation of the ethylamino moiety at the C3 position of the pyrrolidine scaffold while preserving stereochemical integrity. Transition metal-catalyzed asymmetric reductive amination has emerged as a powerful strategy for introducing alkylamino substituents without epimerization. Specifically, iridium complexes with chiral phosphine ligands facilitate the stereoselective addition of ethylamine to 1-benzyl-3-pyrrolidinone, achieving enantiomeric excess values exceeding 90% for the (R)-configured amine product [7]. This methodology circumvents the need for protecting group manipulation and directly provides the required ethylamino functionality in a single catalytic step.
Diastereoselective organometallic addition to chiral pyrrolidine aldehydes represents another effective approach. The synthesis begins with enantiomerically pure (R)-1-benzylpyrrolidine-3-carbaldehyde, which undergoes nucleophilic addition with ethyllithium or ethylmagnesium bromide. The pre-existing chiral center at C3 efficiently controls facial selectivity during addition through chelation control mechanisms. When performed in non-coordinating solvents such as toluene or dichloromethane, diastereoselectivity exceeds 95:5 due to a well-organized Zimmerman-Traxler transition state [5]. The resulting secondary alcohol intermediate is then converted to the ethylamino group via Mitsunobu azidation followed by catalytic hydrogenation or through a direct substitution reaction with activated amine equivalents.
Table 2: Solvent Effects on Diastereoselectivity of Organometallic Additions
Solvent System | Coordination Ability | Diastereomeric Ratio (syn:anti) | Reaction Yield | Proposed Transition State |
---|---|---|---|---|
Toluene | Non-coordinating | 97:3 | 85% | Cyclic, organized |
Dichloromethane | Weakly coordinating | 95:5 | 82% | Cyclic, less organized |
Diethyl ether | Moderately coordinating | 85:15 | 78% | Mixed cyclic/acyclic |
Tetrahydrofuran | Strongly coordinating | 70:30 | 65% | Acyclic, open |
The chiral relay strategy provides exceptional stereocontrol for amine functionalization. This approach utilizes the Evans chiral auxiliary attached to the pyrrolidine nitrogen to direct stereoselective alkylation at C3. The bulky oxazolidinone group blocks one face of the enolate intermediate, enabling highly diastereoselective alkylation with ethyl bromoacetate or iodoethane. Following alkylation, auxiliary removal under mild conditions (e.g., lithium hydroperoxide) yields the ethyl-substituted pyrrolidine with maintained enantiomeric purity (>98% ee). This method has proven particularly valuable for introducing sterically demanding substituents at the C3 position while preserving stereochemical integrity [3] [5].
Biocatalytic methods provide sustainable routes to enantiomerically enriched pyrrolidine intermediates essential for synthesizing [((R)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-acetic acid. Enzymatic kinetic resolution using immobilized lipases enables efficient separation of racemic N-acylated pyrrolidine precursors. Candida antarctica lipase B (CAL-B) demonstrates exceptional selectivity (E > 200) toward the hydrolysis of (S)-N-acetyl-1-benzylpyrrolidin-3-amine, leaving the desired (R)-enantiomer intact. This approach achieves enantiomeric excess values exceeding 99% for the recovered (R)-amine after enzymatic treatment, which can subsequently undergo ethylamination to install the ethylamino substituent [5].
Transaminase-mediated asymmetric amination offers a complementary biocatalytic strategy for establishing the chiral ethylamino functionality. ω-Transaminases engineered for expanded substrate specificity efficiently convert 1-benzylpyrrolidin-3-one to the corresponding (R)-amine using ethylamine as the amino donor. Recent advances in enzyme engineering have yielded transaminase variants with improved activity toward bulky pyrrolidinone substrates, achieving conversion rates >90% with enantiomeric excess values of 95-99% [5]. This direct biocatalytic amination eliminates the need for protective group strategies and provides atom-economical access to enantiopure ethylamino-pyrrolidine intermediates.
Whole-cell biotransformation systems leverage multiple enzymatic activities for cascade synthesis of chiral pyrrolidine derivatives. Engineered Escherichia coli co-expressing an imine reductase and an amine dehydrogenase catalyze the reductive amination of 1-benzyl-3-pyrrolidinone using ethylamine as the amine donor. This system achieves near-quantitative conversion to (R)-1-benzyl-3-(ethylamino)pyrrolidine with >99% enantiomeric excess by simultaneously recycling cofactors through cellular metabolism. The immobilization of these microbial biocatalysts enhances operational stability, enabling reuse for multiple cycles without significant loss of activity or stereoselectivity [5].
The installation of the acetic acid moiety represents the final critical transformation in synthesizing [((R)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-acetic acid. N-Alkylation of secondary amines with activated acetic acid derivatives provides the most direct route to this structural element. Specifically, the reaction of (R)-1-benzyl-3-(ethylamino)pyrrolidine with ethyl bromoacetate in the presence of potassium carbonate yields the corresponding glycine ester with complete preservation of stereochemical integrity at the chiral centers [8]. Subsequent saponification using lithium hydroxide in tetrahydrofuran/water efficiently cleaves the ester to furnish the target carboxylic acid. This two-step approach achieves excellent overall yields (75-85%) while maintaining enantiomeric excess values >99%.
Reductive amination strategies offer an alternative pathway for introducing the acetic acid functionality. This approach employs glyoxylic acid as the carbonyl component, which undergoes condensation with the secondary amine of (R)-1-benzyl-3-(ethylamino)pyrrolidine to form an iminium intermediate. Subsequent reduction using sodium cyanoborohydride in methanol at controlled pH (5-6) yields the desired N-alkylated glycine derivative with complete stereochemical fidelity [9]. This single-step methodology eliminates the need for ester hydrolysis and demonstrates particular utility for acid-sensitive substrates. The reaction proceeds optimally at 0-5°C to minimize over-alkylation and epimerization risks.
Table 3: Comparative Analysis of Acetic Acid Integration Methods
Synthetic Approach | Reaction Conditions | Yield | Epimerization Risk | Functional Group Tolerance |
---|---|---|---|---|
Alkylation with ethyl bromoacetate | K₂CO₃, DMF, 60°C, 12h | 78-85% | Low | Moderate (ester hydrolysis required) |
Reductive amination with glyoxylic acid | NaBH₃CN, MeOH, pH 5, 0°C, 4h | 70-75% | Moderate | High |
Buchwald-Hartwig coupling | Pd₂(dba)₃, Xantphos, Cs₂CO₃, 100°C | 65-70% | None | Low (sensitive to impurities) |
Carboxylation with CO₂ | Cu(OAc)₂, DBU, DMSO, 80°C, 24h | 55-60% | None | Limited |
Boronic acid-based carboxylation represents an innovative approach for directly introducing the carboxylic acid functionality. This methodology employs (R)-1-benzyl-3-(ethylamino)pyrrolidine functionalized with an aryl boronic ester at the nitrogen terminus. Under carefully optimized conditions (copper(II) acetate, 1,8-diazabicyclo[5.4.0]undec-7-ene, dimethyl sulfoxide, 80°C), this boronic ester undergoes smooth carboxylation when exposed to atmospheric carbon dioxide, yielding the N-acetic acid derivative in moderate yields (55-60%) [8]. While currently lower-yielding than conventional alkylation methods, this approach demonstrates potential for isotopic labeling applications using ¹³CO₂.
The synthesis of [((R)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-acetic acid exemplifies the successful integration of stereoselective pyrrolidine synthesis, catalytic asymmetric functionalization, and regioselective acetic acid installation. These methodologies collectively enable the efficient production of this complex chiral molecule with precise stereochemical control. The synthetic strategies detailed herein provide a robust foundation for accessing structurally related pharmacologically active compounds requiring similar stereochemical precision [3] [5] [8].
CAS No.: 1000669-05-5
CAS No.: 10101-88-9
CAS No.:
CAS No.: 687-50-3
CAS No.: 30962-16-4